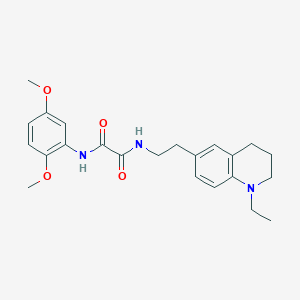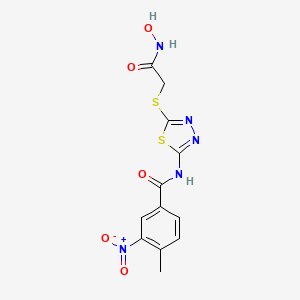
N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a thiadiazole ring, a nitro group, and an amide group. The presence of these functional groups suggests that the compound could have potential biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or other types of organic reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the nitro group could undergo reduction reactions, and the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups and overall structure. These properties could include solubility, melting point, and stability .Aplicaciones Científicas De Investigación
Hypoxia-Selective Cytotoxicity
A significant application of this compound lies in its potential as a hypoxia-selective antitumor agent. The synthesis and evaluation of regioisomers of a novel hypoxia-selective cytotoxin demonstrated varying cytotoxicities under aerobic conditions and exhibited excellent hypoxic selectivities against certain cell lines. This suggests its utility in targeting hypoxic tumor microenvironments, a common characteristic of solid tumors resistant to conventional therapies (Palmer et al., 1996).
Interaction with Detoxification Enzymes
Research into thiazolides, including structurally related compounds, indicates their ability to induce cell death in colon carcinoma cell lines by interacting with the detoxification enzyme glutathione S-transferase Pi 1 (GSTP1). This interaction is crucial for thiazolide-induced apoptosis, highlighting the compound's potential in cancer treatment by targeting specific cellular pathways involved in tumor cell survival (Brockmann et al., 2014).
Synthetic Pathways and Antifungal Activity
The compound's structural motif is relevant in the synthesis of new chemical entities, such as the preparation of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives, which have been evaluated for antifungal activity. This underscores the compound's role in developing new antifungal agents and its importance in synthetic chemistry for creating biologically active molecules (Narayana et al., 2004).
Anticancer Drug Development
In the context of anticancer drug development, derivatives of 1,3,4-thiadiazole, including compounds with similar structural features, have shown promising anticonvulsant activities in preclinical studies. This indicates the potential of such compounds in the development of new anticonvulsant drugs, which could also have implications for cancer treatment given the overlap between some mechanisms of action in anticonvulsant and anticancer activity (Sych et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for thiadiazole and nitrobenzamide moieties
Mode of Action
The hydroxyamino group could potentially undergo enzymatic activation to form reactive intermediates, which could then interact with its targets . The nitro group might also play a role in the compound’s activity, possibly through redox reactions .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Compounds containing a thiadiazole moiety have been associated with a variety of biological effects, including anticancer, anti-inflammatory, and anticonvulsant activities . The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
The presence of polar groups like hydroxyamino and carbamoyl might influence its absorption and distribution . The compound’s metabolism could involve enzymatic transformations of the hydroxyamino and nitro groups . As for excretion, it could occur through renal filtration, given that many small peptides are freely filtered by the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown and would depend on its specific targets and mode of action. Given the potential biological activities associated with thiadiazole-containing compounds , it’s possible that this compound could have effects on cell proliferation, inflammation, or neuronal activity.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the pH could affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of specific enzymes could impact the compound’s metabolic activation and subsequent interactions with its targets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O5S2/c1-6-2-3-7(4-8(6)17(21)22)10(19)13-11-14-15-12(24-11)23-5-9(18)16-20/h2-4,20H,5H2,1H3,(H,16,18)(H,13,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJISDOJWNEBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one](/img/structure/B2995817.png)
![4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2995819.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2995821.png)

![Methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2995823.png)
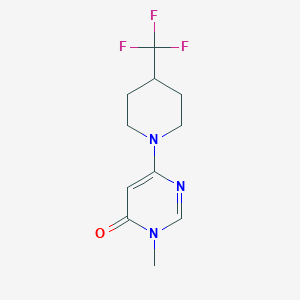

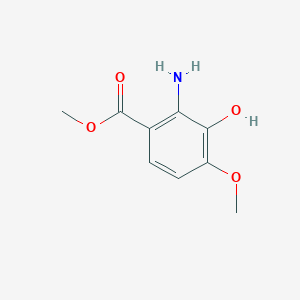
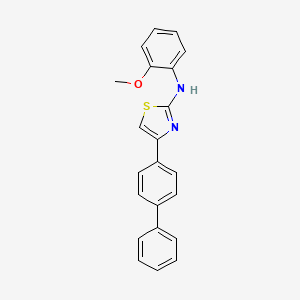
![5-Benzyl-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2995831.png)

![5-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2995837.png)
![2-[2-(piperidin-1-ylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2995838.png)
